

Physicochemical properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-[2-(4-Fluorophenoxy)ethyl]piperazine
Cat. No.:	B1298226

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1-[2-(4-Fluorophenoxy)ethyl]piperazine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(4-Fluorophenoxy)ethyl]piperazine is a molecule of significant interest within the landscape of contemporary drug discovery and development. As a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry, its structural features—a fluorophenoxy group linked by an ethyl chain to a piperazine ring—suggest a potential for diverse pharmacological activities. The presence of the fluorine atom can modulate metabolic stability and receptor binding affinity, while the piperazine moiety often imparts favorable pharmacokinetic properties, including improved solubility and the ability to cross the blood-brain barrier.

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-[2-(4-Fluorophenoxy)ethyl]piperazine**. Understanding these characteristics is paramount for researchers, as they fundamentally govern a compound's behavior in biological systems, influencing everything from initial formulation to its ultimate therapeutic efficacy and safety profile. This document synthesizes available experimental data with predictive insights, offering a foundational resource for scientists engaged in the design and development of novel therapeutics based on this chemical entity.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of rational drug design. These properties dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Below is a summary of the known and predicted properties of **1-[2-(4-Fluorophenoxy)ethyl]piperazine**.

Structural and Molecular Data

The foundational characteristics of **1-[2-(4-Fluorophenoxy)ethyl]piperazine** are detailed in the table below. The molecular formula and weight are fundamental for all stoichiometric calculations and analytical interpretations.

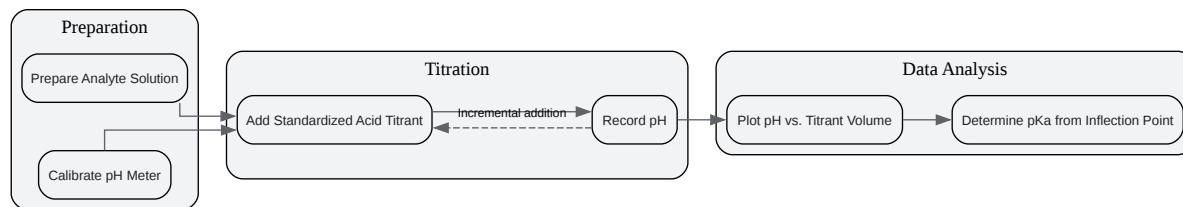
Property	Value	Source
Chemical Name	1-[2-(4-Fluorophenoxy)ethyl]piperazine	-
CAS Number	77602-92-7	[1]
Molecular Formula	C12H17FN2O	[1]
Molecular Weight	224.27 g/mol	[1]
Chemical Structure		-

Key Physicochemical Parameters

The following table summarizes critical physicochemical parameters that influence the compound's behavior in both in vitro and in vivo settings. Where experimental data is unavailable, predicted values from computational models are provided. It is crucial to note that these predictions should be confirmed experimentally.

Property	Value (Experimental)	Value (Predicted)	Significance in Drug Development
Melting Point	Not Available	~45-55 °C	Influences solubility, dissolution rate, and formulation strategies.
Boiling Point	125 °C (at 1.3 Torr)[1]	-	Important for purification and assessing thermal stability.
Density	Not Available	1.100 ± 0.06 g/cm³[1]	Relevant for formulation and manufacturing processes.
pKa	Not Available	9.26 ± 0.10[1]	Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP	Not Available	~2.5 - 3.5	A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic clearance.
Solubility	Not Available	Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO.	Crucial for formulation, bioavailability, and designing in vitro assays.

Experimental Protocols for Property Determination


To ensure scientific integrity and reproducibility, the determination of key physicochemical properties should follow standardized and validated protocols. The following sections outline general methodologies applicable to piperazine derivatives like **1-[2-(4-Fluorophenoxy)ethyl]piperazine**.

Protocol for pKa Determination by Potentiometric Titration

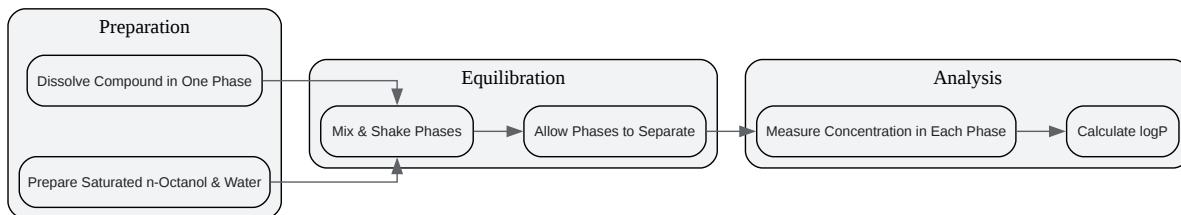
The acid dissociation constant (pKa) is a critical parameter that can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

- Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of **1-[2-(4-Fluorophenoxy)ethyl]piperazine** in deionized water to create a solution of a specific concentration (e.g., 0.01 M).
- Titration Setup: Place the analyte solution in a temperature-controlled vessel and use a calibrated pH meter to monitor the pH.
- Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
- Data Acquisition: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point where half of the piperazine nitrogens are protonated.

[Click to download full resolution via product page](#)

Figure 1: Workflow for pKa determination by potentiometric titration.


Protocol for logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. The shake-flask method is the traditional and most reliable technique for its determination.

Methodology:

- Phase Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
- Compound Distribution: Dissolve a known amount of **1-[2-(4-Fluorophenoxy)ethyl]piperazine** in one of the phases.
- Equilibration: Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously for a set period to allow for the compound to partition between the two phases. Let the phases separate completely.
- Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

[Click to download full resolution via product page](#)

Figure 2: Workflow for logP determination by the shake-flask method.

Spectroscopic Profile (Predicted)

As experimental spectral data for **1-[2-(4-Fluorophenoxy)ethyl]piperazine** is not readily available in public databases, this section provides predicted spectral information based on its chemical structure. These predictions are generated using computational algorithms and serve as a guide for experimental spectral acquisition and interpretation.

Predicted ^1H NMR Spectrum

The proton Nuclear Magnetic Resonance (^1H NMR) spectrum is essential for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms.

- Aromatic Protons (Fluorophenoxy group): Two sets of doublets are expected in the aromatic region (δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. The fluorine atom will cause splitting of the adjacent proton signals.
- Ethyl and Piperazine Protons: A series of triplets and multiplets are predicted in the aliphatic region (δ 2.5-4.2 ppm). The protons of the ethyl linker and the piperazine ring will show

complex splitting patterns due to coupling with each other. The protons on the carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield.

Predicted ^{13}C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectrum provides information about the carbon skeleton of a molecule.

- **Aromatic Carbons:** Signals for the six carbons of the fluorophenoxy group are expected in the downfield region (δ 115-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.
- **Aliphatic Carbons:** The carbons of the ethyl linker and the piperazine ring will appear in the upfield region (δ 45-70 ppm).

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

- **C-F Stretch:** A strong absorption band is expected in the region of $1200\text{-}1250\text{ cm}^{-1}$, characteristic of the C-F bond in the fluorophenoxy group.
- **C-O-C Stretch:** An absorption band corresponding to the ether linkage will likely appear around $1050\text{-}1150\text{ cm}^{-1}$.
- **C-N Stretch:** The C-N stretching vibrations of the piperazine ring are expected in the region of $1000\text{-}1200\text{ cm}^{-1}$.
- **Aromatic C=C Stretch:** Aromatic ring stretching vibrations will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- **C-H Stretches:** Aliphatic and aromatic C-H stretching vibrations will appear around $2800\text{-}3100\text{ cm}^{-1}$.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (224.27).
- Major Fragments: Fragmentation is likely to occur at the ether linkage and within the piperazine ring, leading to characteristic fragment ions. Common fragments may include the fluorophenoxy group and the piperazine ring with or without the ethyl linker.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **1-[2-(4-Fluorophenoxy)ethyl]piperazine** is not readily available, general safety precautions for piperazine derivatives and fluorinated aromatic compounds should be followed.

- General Hazards: Piperazine derivatives can be irritants to the skin, eyes, and respiratory tract. Some may also have neurological effects.^{[2][3]} Fluorinated aromatic compounds can also be toxic and may pose environmental hazards.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of **1-[2-(4-Fluorophenoxy)ethyl]piperazine**. While some experimental data is available, significant gaps remain, particularly in the areas of lipophilicity, melting point, solubility, and comprehensive spectral analysis. The provided predictive data and general experimental protocols offer a strong starting point for researchers. It is strongly recommended that experimental validation of the predicted properties be undertaken to build a more complete and accurate profile of this promising molecule. A thorough understanding of

these fundamental characteristics will undoubtedly facilitate its progression through the drug discovery and development pipeline.

References

- Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. (2016). SciSpace. [Link]
- Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. (2016). Open Pharmaceutical Sciences Journal. [Link]
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
- Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. (2016).
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (n.d.). PubMed. [Link]
- Piperazine derivatives as dangerous abused compounds. (2019).
- Piperazine derivatives as dangerous abused compounds. (2020). PubMed. [Link]
- Piperazine Hazard Summary. (n.d.). NJ.gov. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1298226#physicochemical-properties-of-1-2-4-fluorophenoxy-ethyl-piperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com